molecular formula C16H16O5 B1197077 2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde CAS No. 74636-01-4

2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde

Cat. No. B1197077
CAS RN: 74636-01-4
M. Wt: 288.29 g/mol
InChI Key: WTEOXZLDJRUGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde is a natural product found in Bombax ceiba, Bombax anceps, and Pachira aquatica with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Guo-tong (2007) detailed the synthesis of a related compound, 6-Methoxy-2-naphthaldehyde, using Grignard reaction and bromination, methylation, and reduction methods. This research highlights the chemical processes involved in synthesizing similar naphthalene derivatives (Tong Guo-tong, 2007).

Biological Applications and Antioxidant Activities

  • Hassanien et al. (2022) synthesized novel compounds, including naphthalene derivatives, for antioxidant and antitumor activities, demonstrating the potential biological applications of these compounds (Hassanien, Abd El-Ghani, & Elbana, 2022).
  • Freitas et al. (2015) discovered new dihydrophenanthrenes with antitumor, antifungal, and allelopathic activities, underlining the diverse biological applications of naphthalene derivatives (Freitas et al., 2015).

Pharmaceutical and Medicinal Chemistry

  • Wang et al. (2019) identified new naphthaldehyde derivatives with significant anti-tobacco mosaic virus (anti-TMV) activity, suggesting potential pharmaceutical applications (Wang et al., 2019).
  • Matsushita et al. (2011) investigated the antioxidant and cytotoxic activities of naphthalene derivatives from Diospyros kaki, highlighting their potential in cancer treatment (Matsushita et al., 2011).

Chemical Reactions and Compounds Synthesis

  • Acheson et al. (1978) described the synthesis and reactions of various indole derivatives, demonstrating the versatility of naphthalene compounds in chemical reactions (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1978).
  • Adachi (1973) synthesized 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, illustrating the chemical processes for modifying naphthalene structures (Adachi, 1973).

properties

CAS RN

74636-01-4

Product Name

2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C16H16O5/c1-7(2)9-5-11(18)10(6-17)13-12(9)14(19)8(3)16(21-4)15(13)20/h5-7,18H,1-4H3

InChI Key

WTEOXZLDJRUGCX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2C=O)O)C(C)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2C=O)O)C(C)C)OC

Other CAS RN

74636-01-4

synonyms

8-formyl-7-hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone
8-formyl-HIMMNQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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